molecular formula C15H13BrClNO2 B5042543 N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide

N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B5042543
M. Wt: 354.62 g/mol
InChI Key: UKIHOIBVSHJHGG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom on the benzene ring, and an ethoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution . The process begins with the acylation of 3-bromophenyl with 3-chloro-4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nucleophilic substitution to introduce the ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the aromatic rings can participate in substitution reactions.

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used.

    Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) in ethanol are common.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry: The compound finds applications in the development of materials with specific properties. It is used in the synthesis of polymers, dyes, and other materials that require precise molecular structures.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine atoms, along with the ethoxy group, contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    N-(3-bromophenyl)-3-chlorobenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    N-(3-bromophenyl)-4-ethoxybenzamide: Lacks the chlorine atom, which may influence its chemical properties.

    N-(3-chlorophenyl)-3-chloro-4-ethoxybenzamide: Substitutes bromine with chlorine, potentially altering its interactions with biological targets.

Uniqueness: N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide is unique due to the combination of bromine, chlorine, and ethoxy substituents. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-bromophenyl)-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-2-20-14-7-6-10(8-13(14)17)15(19)18-12-5-3-4-11(16)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIHOIBVSHJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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